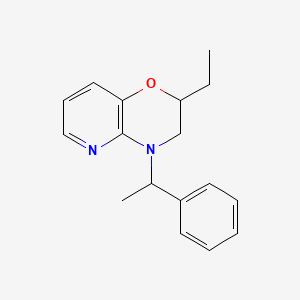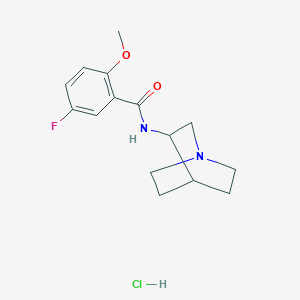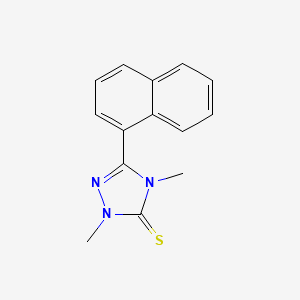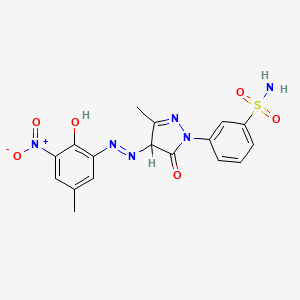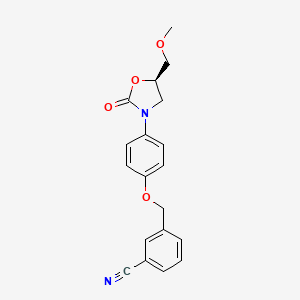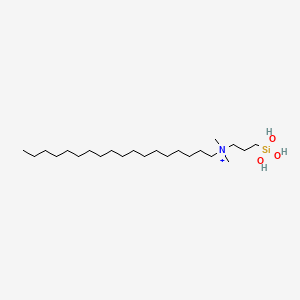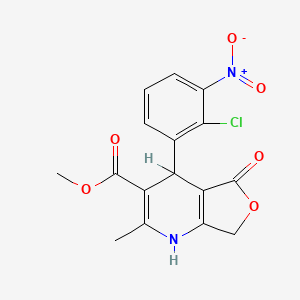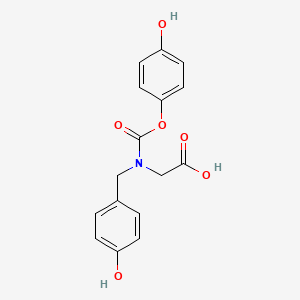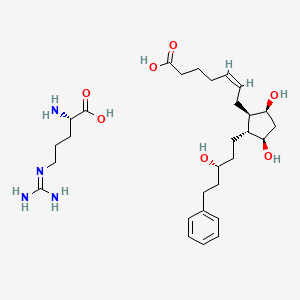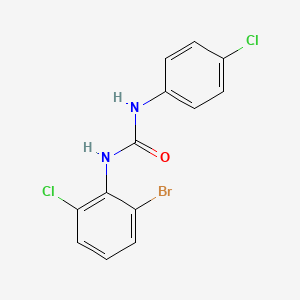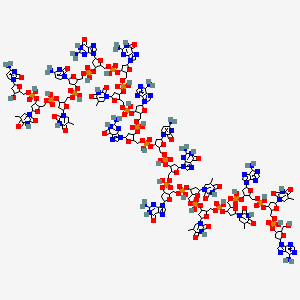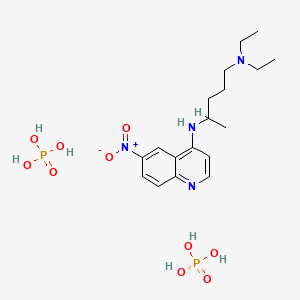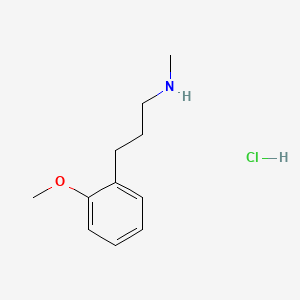
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure that includes a propylamine group, an o-methoxyphenyl group, and an N-methyl group, all combined with hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method includes the reaction of o-methoxyphenylacetone with methylamine to form the intermediate product, which is then reacted with propylamine under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted compounds depending on the nature of the substituent introduced.
Scientific Research Applications
Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted propylamines and phenylamines, such as:
- Propylamine, 3-(p-methoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-ethoxyphenyl)-N-methyl-, hydrochloride
- Propylamine, 3-(o-methoxyphenyl)-N-ethyl-, hydrochloride
Uniqueness
What sets Propylamine, 3-(o-methoxyphenyl)-N-methyl-, hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the o-methoxyphenyl group
Properties
CAS No. |
83979-29-7 |
|---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.72 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-9-5-7-10-6-3-4-8-11(10)13-2;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H |
InChI Key |
MCVSQZGDFGFWTI-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC=CC=C1OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




